2-Bromo-4-hydrazinylbenzonitrile
Overview
Description
2-Bromo-4-hydrazinylbenzonitrile is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a hydrazinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydrazinylbenzonitrile typically involves the reaction of 2-bromo-4-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydrazinylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation Reactions: Products include azo or azoxy compounds.
Reduction Reactions: Products include primary amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-hydrazinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydrazinylbenzonitrile depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biological effects. The hydrazinyl group can form covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrobenzonitrile: Similar structure but with a nitro group instead of a hydrazinyl group.
4-Hydrazinylbenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-aminobenzonitrile: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-hydrazinylbenzonitrile is unique due to the presence of both a bromine atom and a hydrazinyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis. Its potential biological activities also distinguish it from similar compounds, making it a valuable target for further research.
Properties
IUPAC Name |
2-bromo-4-hydrazinylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRBVOUQZHWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647582 | |
Record name | 2-Bromo-4-hydrazinylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263845-82-5 | |
Record name | 2-Bromo-4-hydrazinylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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